Ethyl 2-fluoro-5-phenylpenta-2,4-dienoate
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Overview
Description
Ethyl 2-fluoro-5-phenylpenta-2,4-dienoate is an organic compound with the molecular formula C13H13O2F. It is characterized by the presence of a fluoro group and a phenyl group attached to a penta-2,4-dienoate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-fluoro-5-phenylpenta-2,4-dienoate typically involves the reaction of ethyl acetoacetate with fluorobenzene under specific conditions. The reaction is catalyzed by a base such as sodium ethoxide, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-5-phenylpenta-2,4-dienoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-fluoro-5-phenylpenta-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-5-phenylpenta-2,4-dienoate involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The phenyl group contributes to the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic environments .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-phenylpenta-2,4-dienoate: Similar structure but lacks the fluoro group.
Methyl 2-fluoro-5-phenylpenta-2,4-dienoate: Similar structure with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of both the fluoro and phenyl groups, which impart distinct chemical and physical properties. The fluoro group enhances the compound’s reactivity and potential biological activity, while the phenyl group contributes to its stability and hydrophobicity .
Properties
CAS No. |
679795-37-0 |
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Molecular Formula |
C13H13FO2 |
Molecular Weight |
220.24 g/mol |
IUPAC Name |
ethyl 2-fluoro-5-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C13H13FO2/c1-2-16-13(15)12(14)10-6-9-11-7-4-3-5-8-11/h3-10H,2H2,1H3 |
InChI Key |
JOBJCZRYMBWRLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC=CC1=CC=CC=C1)F |
Origin of Product |
United States |
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